molecular formula C7H10ClN3 B13646004 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine hydrochloride

1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine hydrochloride

Cat. No.: B13646004
M. Wt: 171.63 g/mol
InChI Key: IGZFMSKHBXNHQJ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine hydrochloride is a heterocyclic compound with a molecular formula of C7H9N3 It is known for its unique structure, which includes a pyridine ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine hydrochloride typically involves a sequence of steps. One common method includes the nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine. This is followed by the reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization . The reaction conditions are crucial for the selective formation of the desired pyrazine structure.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions are often employed to modify the electronic properties of the compound.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions, including temperature and solvent, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine hydrochloride is unique due to its specific structural features and the presence of the hydrochloride group, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

1,2,3,4-tetrahydropyrido[2,3-b]pyrazine;hydrochloride

InChI

InChI=1S/C7H9N3.ClH/c1-2-6-7(9-3-1)10-5-4-8-6;/h1-3,8H,4-5H2,(H,9,10);1H

InChI Key

IGZFMSKHBXNHQJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(N1)C=CC=N2.Cl

Origin of Product

United States

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